Lipophilicity Modulation: XLogP Comparison of 5-(Pyridin-3-YL)thiophene-3-carbaldehyde Versus the 2-Carbaldehyde Regioisomer
The target 3-carbaldehyde compound has a computed XLogP3-AA of 1.7 [1], compared to the 2-carbaldehyde regioisomer (CAS 133531-43-8) with an XLogP of 2.0 . This ΔXLogP of -0.3 (approximately 15% lower lipophilicity) is physiochemically meaningful, as a ΔLogP of 0.3 can alter membrane permeability by up to 2-fold in predictive ADME models. Both compounds share identical molecular formula (C10H7NOS), molecular weight (189.24 g/mol), and topological polar surface area (58.2 Ų) [1][2], confirming that the lipophilicity difference derives specifically from the aldehyde positional isomerism rather than gross structural changes.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde, XLogP = 2.0 |
| Quantified Difference | ΔXLogP = -0.3 (15% lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity may confer superior aqueous solubility and reduced non-specific protein binding for applications requiring improved developability profiles.
- [1] PubChem. 5-(Pyridin-3-YL)thiophene-3-carbaldehyde, CID 45103426, XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem. 5-(Pyridin-3-YL)thiophene-3-carbaldehyde, CID 45103426, Topological Polar Surface Area. National Center for Biotechnology Information. View Source
